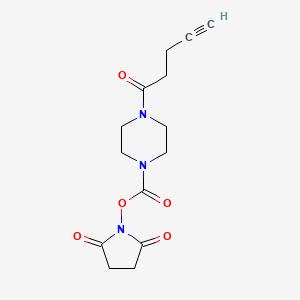
1-(2-Piperidin-1-yl-ethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Piperidin-1-ylethyl)indole is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indoles are significant heterocyclic compounds found in many natural products and synthetic drugs. The structure of 1-(2-piperidin-1-ylethyl)indole consists of an indole ring system attached to a piperidine moiety via an ethyl linker. This unique structure imparts various chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-(2-piperidin-1-ylethyl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Another approach is the Leimgruber-Batcho synthesis, which involves the cyclization of an o-nitrotoluene derivative followed by reduction and cyclization to form the indole ring . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Piperidin-1-ylethyl)indole undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form dihydroindole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Piperidin-1-ylethyl)indole has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(2-piperidin-1-ylethyl)indole involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmitter levels and potentially affecting mood and behavior . The piperidine moiety may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
1-(2-Piperidin-1-ylethyl)indole can be compared with other indole derivatives, such as tryptophan, indole-3-acetic acid, and serotonin . These compounds share the indole ring system but differ in their substituents and biological activities. For instance:
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
The uniqueness of 1-(2-piperidin-1-ylethyl)indole lies in its combination of the indole ring with a piperidine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H20N2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-(2-piperidin-1-ylethyl)indole |
InChI |
InChI=1S/C15H20N2/c1-4-9-16(10-5-1)12-13-17-11-8-14-6-2-3-7-15(14)17/h2-3,6-8,11H,1,4-5,9-10,12-13H2 |
Clave InChI |
MTPXLCUPBLSHQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


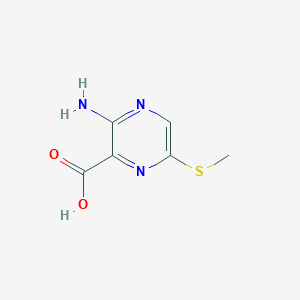
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)
![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
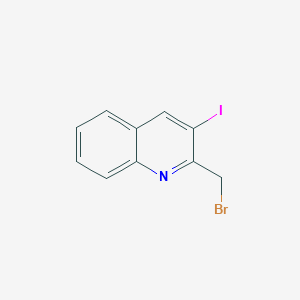
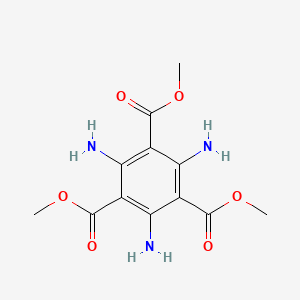
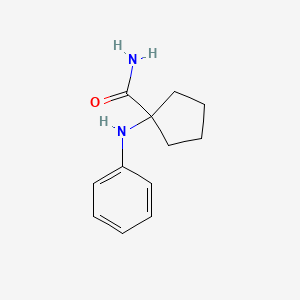
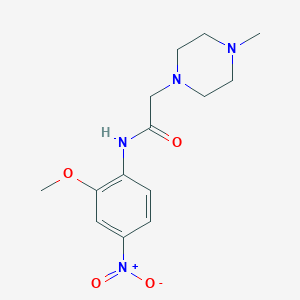
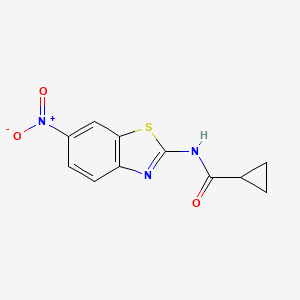
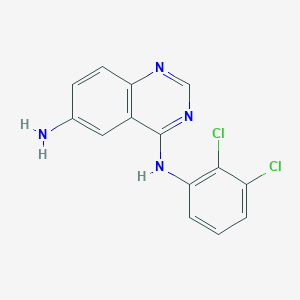
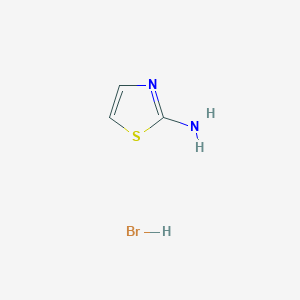
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
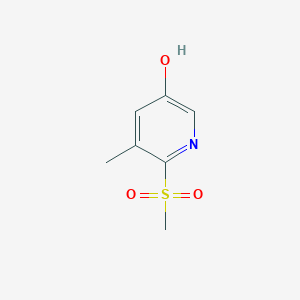
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
